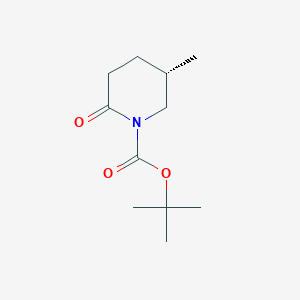

tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (5S)-5-methyl-2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-6-9(13)12(7-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKAGQOJZISZCH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=O)N(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate typically involves the reaction of (S)-5-methyl-2-oxopiperidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate serves as an important building block in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : Producing carboxylic acids or ketones.

- Reduction : Leading to the formation of alcohols.

- Substitution : Yielding substituted piperidine derivatives.

These reactions are essential for developing new compounds in organic chemistry and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic properties:

- Drug Development : It acts as an intermediate in synthesizing bioactive compounds and pharmaceuticals. Its ability to modulate biological targets makes it valuable in drug discovery processes.

- Biological Activity : Studies indicate that derivatives of this compound can inhibit specific enzymes, showcasing its relevance in treating various diseases.

Biological Research

Research on this compound highlights its interactions with biomolecules, influencing enzyme activity and receptor binding. Some notable findings include:

- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes involved in metabolic pathways, suggesting potential applications in developing treatments for metabolic disorders.

- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and impacting physiological responses .

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Products Formed | Applications |

|---|---|---|

| Oxidation | Carboxylic acids, Ketones | Organic synthesis |

| Reduction | Alcohols | Pharmaceutical development |

| Substitution | Substituted piperidines | Drug discovery |

Table 2: Potential Biological Applications

| Application Area | Description |

|---|---|

| Drug Development | Intermediate for synthesizing bioactive compounds |

| Enzyme Inhibition | Potential inhibitors for metabolic enzymes |

| Receptor Modulation | Interaction with receptors influencing physiological functions |

Case Study 1: Enzyme Inhibition

A study demonstrated that a derivative of this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial in DNA synthesis. This inhibition could lead to potential applications in cancer therapy, where targeting rapidly dividing cells is critical .

Case Study 2: Drug Discovery

In another investigation, researchers synthesized several analogs of this compound and evaluated their biological activity against various cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Modified Oxo or Substituent Groups

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Oxo Group Variations : The presence of multiple oxo groups (e.g., 2,4-dioxo) in analogs increases reactivity toward nucleophiles compared to the single 2-oxo group in the target compound .

- Substituent Effects: The 5-methyl group in the target compound provides steric hindrance, influencing regioselectivity in reactions. In contrast, analogs with hydroxyl or amino groups exhibit distinct solubility and hydrogen-bonding capabilities .

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) analogs differ in ring strain and torsional angles, impacting their utility in drug design .

Functional and Reactivity Comparisons

- Stability: The Boc group in the target compound confers superior stability under acidic conditions compared to unprotected amines (e.g., tert-Butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate), which require careful handling to avoid decomposition .

- Synthetic Utility : The 2-oxo group in the target compound facilitates ketone-specific reactions (e.g., Grignard additions), whereas analogs like 4-hydroxy-2-oxopiperidine derivatives may undergo unwanted side reactions (e.g., dehydration) .

- Stereochemical Impact : The (S)-configuration at the 5-methyl group in the target compound is critical for enantioselective synthesis, whereas racemic mixtures in analogs like 5-methyl-2,4-dioxopiperidine derivatives may complicate purification .

Biological Activity

tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate is an organic compound belonging to the class of piperidine derivatives. It is characterized by a tert-butyl group, a methyl group, and a carboxylate ester functional group. This compound is of significant interest in both organic chemistry and biological research due to its unique structural features and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₉NO₃

- Molecular Weight : 227.29 g/mol

- Structure : Contains a six-membered piperidine ring with specific stereochemistry, which influences its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of (S)-5-methyl-2-oxopiperidine-1-carboxylic acid with tert-butyl alcohol. This reaction is often facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions to prevent hydrolysis.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating biochemical pathways that are crucial for cellular functions.

Research Findings

Research has indicated several potential biological activities:

-

Anticancer Properties :

- Studies have shown that derivatives of piperidine compounds exhibit significant antiproliferative effects against various cancer cell lines, with IC50 values often in the micromolar range. For example, related piperidine compounds have been reported to inhibit cancer cell growth effectively, leading to apoptosis in a dose-dependent manner .

- Neuroprotective Effects :

- Selective Toxicity :

Case Study 1: Antiproliferative Activity

A series of piperidine derivatives were evaluated for their antiproliferative activity against HeLa and other cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.75 μM to 4.7 μM, effectively inducing apoptosis without harming normal cells .

Case Study 2: Neurodegenerative Disease Treatment

Research into the potential use of this compound in treating tau-mediated neurodegeneration has shown promise. In vitro studies demonstrated that it could inhibit tau hyperphosphorylation, which is crucial for developing therapies for Alzheimer's disease .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features | IC50 Values (μM) |

|---|---|---|---|

| This compound | N/A | Piperidine derivative with neuroprotective potential | 0.75 - 4.7 |

| tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate | 66545682 | Similar ester functionalities | N/A |

| (S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate | 1601475–89–1 | Contains a methyl group at a different position | N/A |

Q & A

Q. What are the common synthetic routes for tert-Butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via coupling reactions using mixed anhydride intermediates. A representative protocol involves:

Activation of Carboxylic Acid : React the precursor carboxylic acid with isobutyl chloroformate and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) to form a mixed anhydride intermediate.

Nucleophilic Addition : Introduce the amine component (e.g., 2-amino-2-methylpropanol) to the anhydride under basic conditions (DIPEA) and stir overnight.

Purification : Extract the product using acid/base washes (0.1 M HCl, saturated NaHCO₃), followed by flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient).

Yield optimization (~59%) is achieved by monitoring reaction progress via LC-MS and adjusting stoichiometry of reagents .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δ 1.4 ppm for tert-butyl groups).

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and piperidine ring vibrations.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₂₁NO₃: 228.1594).

- Melting Point Analysis : Determines purity (e.g., 114–116°C for related derivatives) .

Q. What are the key stability considerations for handling and storage?

Methodological Answer:

- Storage : Store under inert gas (N₂/Ar) at –20°C in airtight containers to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.

- Reactivity : Avoid strong acids/bases and oxidizing agents, as the Boc group is labile under acidic conditions (e.g., TFA cleavage).

- Safety : Use fume hoods, gloves, and eye protection; consult SDS for hazard mitigation (e.g., toxic fume risks during combustion) .

Advanced Research Questions

Q. How can reaction yields be optimized under varying conditions?

Methodological Answer: Yield optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates compared to DCM.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during anhydride formation.

- Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) can accelerate coupling efficiency.

- Real-Time Monitoring : LC-MS tracks intermediate consumption (e.g., disappearance of anhydride at m/z 250) to terminate reactions promptly .

Q. How to resolve discrepancies in stereochemical assignments?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers and confirm optical purity.

- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., SIRAS phasing via SHELXL) .

- Vibrational Circular Dichroism (VCD) : Correlate experimental and computed spectra to validate (S)-configuration .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

- Isolation of Byproducts : Use preparative TLC or HPLC to isolate impurities; characterize via HRMS/NMR to identify structures (e.g., Boc-deprotected derivatives).

- Kinetic Studies : Monitor reaction intermediates under varying pH and temperature to identify pathways (e.g., competing N- vs. O-acylations).

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states favoring undesired pathways, guiding reagent modification .

Contradiction Analysis

- Variable Yields in Scaling : Pilot-scale reactions may show reduced yields due to inefficient mixing; use flow chemistry or high-shear mixers to improve reproducibility .

- Divergent Stereoselectivity : Differing solvent polarities (e.g., THF vs. DCM) can alter transition states; optimize using solvent polarity indexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.